![molecular formula C15H16N6O2S2 B5512084 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide" involves multiple steps, typically starting from basic heterocyclic frameworks. The synthetic pathway generally incorporates the formation of triazole and thiadiazole rings followed by the introduction of substituents through nucleophilic substitution or addition reactions. The exact synthetic route depends on the desired structural specifics and functional group compatibility (Foroumadi et al., 2004).

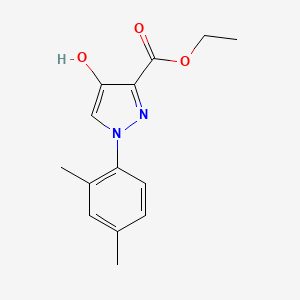

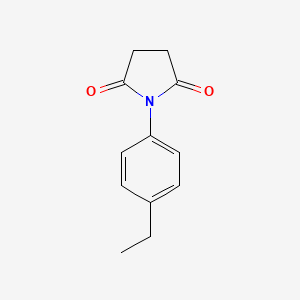

Molecular Structure Analysis

Compounds like "this compound" exhibit complex molecular structures characterized by a blend of different heterocyclic frameworks. The presence of the triazole and thiadiazole rings contributes to the compound’s chemical and biological properties. X-ray crystallography and spectroscopic methods such as NMR and IR are typically used to determine and confirm the molecular structure of such compounds (Ozbey et al., 2000).

Chemical Reactions and Properties

The chemical reactivity of "this compound" includes its behavior in various chemical reactions such as nucleophilic substitution, addition reactions, and possibly cycloadditions. These reactions are significantly influenced by the presence of electron-donating and withdrawing groups within the molecule. The compound's chemical properties are also marked by its potential interactions with biological targets due to the presence of active moieties (Hassaneen et al., 1991).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

Research has shown that derivatives similar to the query compound, particularly those containing 1,3,4-thiadiazole and furyl groups, have been synthesized and tested for antituberculosis activity. For example, a study by Foroumadi et al. (2004) explored the in vitro antituberculosis activity of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole derivatives. These compounds were evaluated against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentrations (Foroumadi et al., 2004).

Anticancer Potential

Another study highlights the anticancer potential of thiadiazole and thiazole derivatives. Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety and evaluated them as potent anticancer agents. Their findings suggest a structure-activity relationship that could provide insights into the development of new anticancer drugs (Gomha et al., 2017).

Antibacterial and Antifungal Activities

Derivatives of the chemical structure have also been investigated for their antibacterial and antifungal properties. Reddy and Reddy (2010) reported on the synthesis and evaluation of novel triazolo[3,4-b][1,3,4]thiadiazepines for their efficiency as antibacterial and antifungal agents. While the compounds did not match the potency of standard drugs, they exhibited notable activity at higher concentrations (Reddy & Reddy, 2010).

Antitrypanosomal Activity

Lelyukh et al. (2023) synthesized 1,3,4-thiadiazole derivatives containing the 2-iminothiazolidine-4-one moiety and evaluated them for in vitro antitrypanosomal activity. Some compounds showed good to excellent potency, indicating potential for treating trypanosomiasis (Lelyukh et al., 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S2/c1-4-7-21-12(11-6-5-8-23-11)18-20-15(21)24-9(2)13(22)16-14-19-17-10(3)25-14/h4-6,8-9H,1,7H2,2-3H3,(H,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZWAUGIRCLOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5512090.png)